molecular formula C40H38BrP2+ B108207 Tetramethylenebis(triphenylphosphonium bromide) CAS No. 15546-42-6

Tetramethylenebis(triphenylphosphonium bromide)

Cat. No.: B108207
CAS No.: 15546-42-6
M. Wt: 660.6 g/mol
InChI Key: GAZHTOOFLJFVJO-UHFFFAOYSA-M
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Description

Tetramethylenebis(triphenylphosphonium bromide) is an organic phosphonium compound with the chemical formula C₄₀H₃₈Br₂P₂ . It is a white crystalline solid that is hygroscopic and stable under anhydrous conditions.

Properties

CAS No.

15546-42-6

Molecular Formula

C40H38BrP2+

Molecular Weight

660.6 g/mol

IUPAC Name

triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;bromide

InChI

InChI=1S/C40H38P2.BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;/h1-18,21-32H,19-20,33-34H2;1H/q+2;/p-1

InChI Key

GAZHTOOFLJFVJO-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-].[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]

Other CAS No.

15546-42-6

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Tetramethylenebis(triphenylphosphonium bromide) is typically synthesized through the reaction of triphenylphosphine with a methylene dibromide compound. The reaction is usually carried out under anhydrous and inert atmosphere conditions to prevent moisture from affecting the reaction . The general reaction scheme is as follows:

2 (C₆H₅)₃P + Br-(CH₂)₄-Br(C₆H₅)₃P-(CH₂)₄-P(C₆H₅)₃2Br\text{2 (C₆H₅)₃P + Br-(CH₂)₄-Br} \rightarrow \text{(C₆H₅)₃P-(CH₂)₄-P(C₆H₅)₃} \cdot 2Br 2 (C₆H₅)₃P + Br-(CH₂)₄-Br→(C₆H₅)₃P-(CH₂)₄-P(C₆H₅)₃⋅2Br

Industrial production methods involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Tetramethylenebis(triphenylphosphonium bromide) undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the bromide ions with other functional groups.

    Oxidation and Reduction Reactions: The phosphonium groups can participate in redox reactions, altering the oxidation state of the compound.

    Cyclization Reactions: It is used in the conversion of diketones to cyclohexa-1,3-dienes.

Common reagents and conditions used in these reactions include strong bases, reducing agents, and specific solvents like dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used but often include cyclic compounds and substituted phosphonium salts .

Scientific Research Applications

Tetramethylenebis(triphenylphosphonium bromide) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: It is employed in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its use in drug delivery systems, particularly for targeting mitochondria, is ongoing.

    Industry: It is used in the production of hydrophobic and stable cationic polymers.

Mechanism of Action

The mechanism by which tetramethylenebis(triphenylphosphonium) dibromide exerts its effects involves the introduction of phosphonium groups to various substrates. The phosphonium groups can act as leaving groups or participate in redox reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved often include nucleophilic centers in organic molecules, leading to the formation of stable phosphonium salts .

Comparison with Similar Compounds

Tetramethylenebis(triphenylphosphonium bromide) is unique due to its ability to introduce phosphonium groups to a wide range of functional groups. Similar compounds include:

These comparisons highlight the unique reactivity and applications of tetramethylenebis(triphenylphosphonium) dibromide in various fields of research and industry.

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